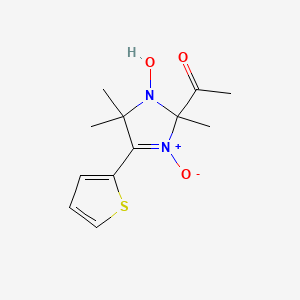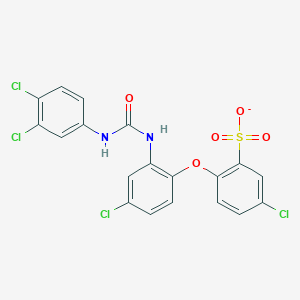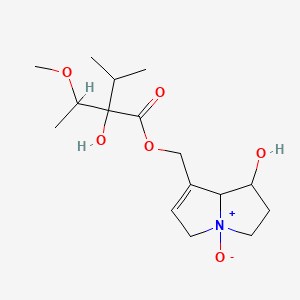
N-甲基巯基乙酰胺
描述
N-(Methyl)mercaptoacetamide is an organic compound with the molecular formula C3H7NOS. It is also known by its synonym N-(Methyl)thioglycolamide. This compound is characterized by the presence of a mercapto group (-SH) and an amide group (-CONH2) attached to a methyl group. It is a clear, colorless liquid with a molecular weight of 105.16 g/mol .
科学研究应用
N-(Methyl)mercaptoacetamide has several scientific research applications, including:
作用机制
Target of Action
N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide or N-methyl-2-sulfanylacetamide, primarily targets methionine sulfoxide moieties . Methionine sulfoxide is a derivative of the amino acid methionine, which plays a crucial role in protein synthesis and other biological processes.
Mode of Action
N-(Methyl)mercaptoacetamide acts as a reducing agent . It interacts with its targets, the methionine sulfoxide moieties, by reducing them . This reduction process can lead to changes in the structure and function of the proteins that contain these moieties.
Biochemical Pathways
It is known that the compound is used in various zinc complexes to study metalloprotein structure and interactions . Metalloproteins are proteins that contain a metal ion cofactor, and they play essential roles in many biological processes, including enzyme catalysis, electron transfer, and oxygen transport.
Pharmacokinetics
Its molecular weight of105.16 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of N-(Methyl)mercaptoacetamide’s action are largely dependent on its interaction with methionine sulfoxide moieties and its role in the study of metalloprotein structure and interactions . By reducing methionine sulfoxide moieties, it may influence the structure and function of proteins, potentially affecting various cellular processes.
Action Environment
It is known that the compound has a boiling point of83-85 °C at 0.3 mmHg and a density of 1.19 g/mL at 20 °C , suggesting that it may be stable under a wide range of conditions.
生化分析
Biochemical Properties
N-methyl-2-sulfanylacetamide plays a significant role in biochemical reactions, particularly in the degradation of organophosphorus pesticides such as dimethoate . It interacts with several enzymes, including organic phosphohydrolases, which are crucial for the hydrolysis of phosphoester bonds. These interactions facilitate the breakdown of dimethoate into less harmful compounds, including N-methyl-2-sulfanylacetamide . The compound’s interaction with these enzymes highlights its importance in bioremediation processes.
Cellular Effects
N-methyl-2-sulfanylacetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to metabolize and eliminate toxic substances . Additionally, N-methyl-2-sulfanylacetamide can modulate cell signaling pathways that regulate cell growth and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, N-methyl-2-sulfanylacetamide exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes involved in the metabolism of organophosphorus compounds, thereby preventing the formation of toxic intermediates . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which block the active sites of the enzymes and prevent substrate binding. Additionally, N-methyl-2-sulfanylacetamide can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-sulfanylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that N-methyl-2-sulfanylacetamide can have sustained effects on cellular function, particularly in enhancing the cell’s detoxification capacity. Prolonged exposure to high concentrations of the compound may lead to cellular stress and toxicity.
Dosage Effects in Animal Models
The effects of N-methyl-2-sulfanylacetamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance the detoxification capacity of the liver and other organs, thereby reducing the toxicity of organophosphorus compounds . At high doses, N-methyl-2-sulfanylacetamide can induce toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
N-methyl-2-sulfanylacetamide is involved in several metabolic pathways, particularly those related to the degradation of organophosphorus compounds . It interacts with enzymes such as organic phosphohydrolases and cytochrome P450 monooxygenases, which facilitate the breakdown of these compounds into less toxic metabolites. The compound’s involvement in these pathways underscores its potential as a bioremediation agent for detoxifying contaminated environments.
Transport and Distribution
Within cells and tissues, N-methyl-2-sulfanylacetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
N-methyl-2-sulfanylacetamide is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of N-methyl-2-sulfanylacetamide is crucial for its activity, as it allows the compound to interact with specific enzymes and other biomolecules involved in detoxification and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
N-(Methyl)mercaptoacetamide can be synthesized through the formal condensation of mercaptoacetic acid and methylamine . The reaction typically involves the use of a mild reducing agent to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of N-(Methyl)mercaptoacetamide may involve similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH. The compound is then purified through techniques such as distillation or crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-(Methyl)mercaptoacetamide undergoes various chemical reactions, including:
Reduction: It acts as a mild reducing agent, particularly reacting with methionine sulfoxide moieties.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used in reactions with N-(Methyl)mercaptoacetamide include zinc complexes and other mild reducing agents.
Reaction Conditions: Typical conditions involve maintaining a controlled temperature and pH to ensure the stability and reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield methionine, while substitution reactions can produce various derivatives depending on the substituents introduced .
相似化合物的比较
Similar Compounds
- N-Methyl-N-trimethylsilyl-trifluoroacetamide
- N-Methoxy-N-methyl-2,2,2-trifluoroacetamide
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
- N-Nitrosomethylphenylamine
- N-Nitrosodimethylamine
Uniqueness
N-(Methyl)mercaptoacetamide is unique due to its specific combination of a mercapto group and an amide group attached to a methyl group. This structure allows it to act as a mild reducing agent, particularly in reactions involving methionine sulfoxide moieties. Its ability to participate in both reduction and substitution reactions makes it versatile for various scientific research applications .
属性
IUPAC Name |
N-methyl-2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNRJYQQPRCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902428 | |
| Record name | NoName_1671 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20938-74-3 | |
| Record name | N-Methylmercaptoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20938-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-2-sulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(methyl)mercaptoacetamide interact with metalloproteins, and what are the potential downstream effects?
A1: N-(methyl)mercaptoacetamide (also known as N-methyl-2-sulfanylacetamide) can interact with metalloproteins containing zinc ions, such as matrix metalloproteinases (MMPs). Research suggests that N-(methyl)mercaptoacetamide can bind to the zinc ion in a monodentate fashion, meaning through the sulfur atom only. [] This binding interaction can inhibit the activity of MMPs. [] MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes could have therapeutic potential for conditions like cancer and arthritis.
Q2: Can you provide details about the structural characterization of N-(methyl)mercaptoacetamide, including its molecular formula, weight, and any relevant spectroscopic data?
A2: While the provided research articles don't explicitly state the molecular formula and weight of N-(methyl)mercaptoacetamide, they offer insights into its structure and reactivity. Based on its chemical name, we can deduce its molecular formula to be C3H7NOS and its molecular weight to be 105.17 g/mol. The research by Lo et al. [] utilizes electrospray ionization mass spectrometry (ESI-MS) to analyze the reaction of N-(methyl)mercaptoacetamide with a lanthionine-containing mutacin peptide. The mass increase observed in the reaction products confirms the addition of one or two N-(methyl)mercaptoacetamide molecules to the peptide, indicating the presence of reactive alpha,beta-unsaturated amino acids in the peptide structure. []
Q3: What is the application of N-(methyl)mercaptoacetamide in material science?
A3: N-(methyl)mercaptoacetamide plays a role in synthesizing nanomaterials. It can act as a sulfur source and a capping agent during the preparation of metal oxide nanocrystals. [] The presence of sulfur and amide groups in its structure allows it to interact with the surface of growing nanocrystals, influencing their size, morphology, and potentially their properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)

![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)

![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)
![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
